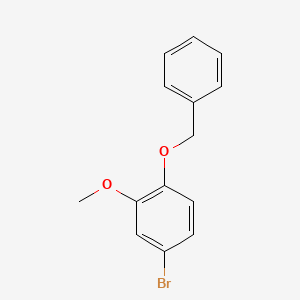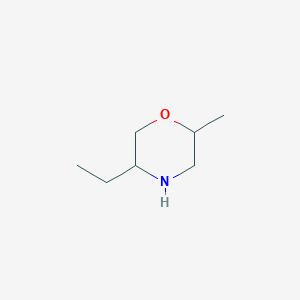
4-(3-Bromophényl)pyrazole
Vue d'ensemble
Description
The compound 4-(3-bromophenyl)-1H-pyrazole is a derivative of the pyrazole class, characterized by a bromine atom substituted on the phenyl ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the bromine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. Although the specific synthesis of 4-(3-bromophenyl)-1H-pyrazole is not detailed in the provided papers, similar compounds have been synthesized using oxidative cyclization with copper acetate as a catalyst . The synthesis process can be sensitive to reaction conditions, such as temperature, solvent, and the nature of the substituents, which can lead to the formation of different isomers or related compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of halogenated pyrazole isomers have been established by X-ray diffraction, revealing the orientation of the phenyl ring and the interactions within the crystal lattice . The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data . These studies provide insights into the conformational preferences and electronic distribution within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom, in particular, can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. The reactivity of the pyrazole ring itself can lead to tautomerism, as observed in 4-bromo substituted 1H-pyrazoles, where the tautomer present in the solid state is the 3-bromo one . The study of these reactions is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-bromophenyl)-1H-pyrazole can be inferred from studies on similar compounds. Vibrational spectroscopy studies provide information on the bonding features and molecular vibrations . The electronic absorption spectra and solvatochromic behavior can reveal the influence of solvent polarity on the photophysical properties . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, help in understanding the charge distribution and electronic properties, which are important for assessing the potential of these compounds in nonlinear optics and as pharmaceutical agents .
Applications De Recherche Scientifique
Applications pharmacologiques
Les dérivés du pyrazole, y compris le 4-(3-bromophényl)pyrazole, ont été largement étudiés pour leurs propriétés pharmacologiques. Ils présentent une gamme d'activités biologiques, telles que des effets antibactériens, antifongiques, antiparasitaires, anti-inflammatoires et antidépresseurs . Ces composés sont particulièrement prometteurs dans le développement de nouveaux médicaments en raison de leur structure hétérocyclique aromatique azotée polyvalente.
Effets neuroprotecteurs
La recherche a indiqué que les dérivés du pyrazole peuvent jouer un rôle dans la neuroprotection. Une étude a étudié les potentiels neurotoxiques d'un dérivé de pyrazoline lié au this compound sur l'activité de l'acétylcholinestérase et le niveau de malondialdéhyde dans le cerveau, qui sont associés à des paramètres comportementaux et au potentiel de nage . Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives ou la réduction de la neurotoxicité.
Propriétés antioxydantes
La réponse au stress oxydatif dans les cellules est un domaine de recherche essentiel, et les dérivés du pyrazole ont été liés à des activités antioxydantes. Ils peuvent aider à atténuer les effets des espèces réactives de l'oxygène et des dommages oxydatifs, qui sont impliqués dans diverses maladies .
Produits chimiques agricoles
Les pyrazoles sont également importants dans le secteur agricole. Ils servent de cadres pour la synthèse de composés ayant des propriétés antifongiques et antimicrobiennes, qui peuvent être utilisés pour protéger les cultures contre les ravageurs et les maladies .
Synthèse organique
En chimie organique, le this compound peut agir comme un précurseur ou un intermédiaire dans la synthèse de molécules plus complexes. Sa structure permet diverses réactions et transformations, ce qui en fait un élément précieux dans les stratégies de synthèse .
Détection d'ions métalliques
Les dérivés du pyrazole ont été utilisés dans la synthèse de sondes de détection pour les ions métalliques. Par exemple, une sonde de détection dérivée de biscoumarine de pyrazole a été rapportée pour détecter sélectivement les ions cuivre et zinc . Cette application est cruciale dans la surveillance environnementale et les processus industriels.
Activités antitumorales
Le potentiel antitumoral des dérivés du pyrazole est un autre domaine de recherche prometteur. Leur capacité à inhiber la croissance des cellules cancéreuses en fait des candidats pour le développement de nouveaux médicaments anticancéreux .
Applications de l'industrie chimique
Les dérivés du pyrazole, y compris le this compound, sont importants dans l'industrie chimique pour la synthèse de diverses petites molécules. Ces molécules ont des applications diverses, allant des produits pharmaceutiques à la science des matériaux .
Mécanisme D'action
Target of Action
The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .
Mode of Action
4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .
Propriétés
IUPAC Name |
4-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJALWCDYPLISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375470 | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916792-28-4 | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)


